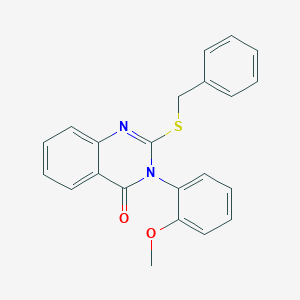![molecular formula C22H19NO3 B290357 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide, also known as BHOB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHOB is a benzamide derivative that has been synthesized through a multi-step process involving the reaction of 3-(1-hydroxyethyl)aniline and benzoyl chloride.
Wirkmechanismus
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide works by inhibiting the activity of Hsp90, which is a chaperone protein that is involved in the folding and stabilization of many client proteins that are critical for the growth and survival of cancer cells. By inhibiting the activity of Hsp90, 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide disrupts the folding and stabilization of these client proteins, leading to their degradation and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on Hsp90, 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been shown to inhibit the activity of other chaperone proteins, such as Hsp70 and Hsp27. 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to have anti-inflammatory effects, and it has been suggested that it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This makes it a valuable tool for studying the role of Hsp90 and other chaperone proteins in cancer and other diseases. However, one limitation of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide. One area of research is to further explore the potential of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide as a therapeutic agent for cancer and other diseases. This could involve testing 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide in clinical trials to determine its safety and efficacy in humans. Another area of research is to investigate the potential of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide as a tool for studying the role of chaperone proteins in disease. This could involve using 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide to study the effects of Hsp90 and other chaperone proteins on the folding and stabilization of client proteins in various disease models. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide, and to identify any potential side effects or limitations of its use in scientific research.
Synthesemethoden
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is synthesized through a multi-step process involving the reaction of 3-(1-hydroxyethyl)aniline and benzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The synthesis of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been optimized to produce high yields of the compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide is in the field of cancer research. 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to inhibit tumor growth in vivo in animal models. 2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Eigenschaften
Molekularformel |
C22H19NO3 |
|---|---|
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide |
InChI |
InChI=1S/C22H19NO3/c1-15(24)17-10-7-11-18(14-17)23-22(26)20-13-6-5-12-19(20)21(25)16-8-3-2-4-9-16/h2-15,24H,1H3,(H,23,26) |
InChI-Schlüssel |
YHJZENMMJGTNRL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3,5,6-Trifluoro-4-(4-nitrophenoxy)pyridin-2-yl]morpholine](/img/structure/B290279.png)
![Methyl 3-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B290280.png)


![8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290286.png)
![9-(benzylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290287.png)
![9-(allylthio)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290289.png)
![9-(butylsulfanyl)-8-(4-methoxyphenyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290290.png)
![8-benzyl-9-(ethylsulfanyl)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B290291.png)
![Diphenyl {4-nitrophenyl}{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}methylphosphonate](/img/structure/B290294.png)
![methyl (3-ethyl-2-[(4-methoxyanilino)carbothioyl]-2-oxido-4-oxo-3,4-dihydro-1,3,2-benzodiazaphosphinin-1(2H)-yl)acetate](/img/structure/B290296.png)
methylphosphonate](/img/structure/B290299.png)